Diglycerol
Overview
Description
Diglycerol, also known as diglycerin, is a polyol compound consisting of two glycerol molecules linked by an ether bond. It is a colorless, odorless, and viscous liquid that is soluble in water and has hygroscopic properties. This compound is used in various industries, including cosmetics, food, pharmaceuticals, and polymers, due to its unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diglycerol can be synthesized through the etherification of glycerol. This process involves the catalytic condensation of two glycerol molecules. The reaction can be carried out using both homogeneous and heterogeneous catalysts. Common catalysts include alkaline-based catalysts such as sodium hydroxide and potassium hydroxide. The reaction is typically conducted at elevated temperatures ranging from 200°C to 250°C under reduced pressure to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced through a similar etherification process. The reaction is often carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance the reaction rate and selectivity towards this compound . The final product is purified through distillation to remove unreacted glycerol and other by-products.
Chemical Reactions Analysis
Types of Reactions
Diglycerol undergoes various chemical reactions, including:
Etherification: Formation of higher polyglycerols through further condensation with glycerol.
Esterification: Reaction with fatty acids to form this compound esters, which are used as surfactants and emulsifiers.
Oxidation: Conversion to diglyceric acid under oxidative conditions.
Common Reagents and Conditions
Etherification: Catalysts such as sodium hydroxide or potassium hydroxide, temperatures of 200°C to 250°C, and reduced pressure.
Esterification: Fatty acids (e.g., lauric acid, oleic acid), acid catalysts (e.g., p-toluenesulfonic acid), and solvents like acetonitrile-tetrahydrofuran mixtures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Polyglycerols: Higher oligomers formed through etherification.
This compound Esters: Formed through esterification with fatty acids.
Diglyceric Acid: Formed through oxidation.
Scientific Research Applications
Diglycerol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyglycerols and other polyols.
Biology: Studied for its role in biochemical pathways and as a cryoprotectant for biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable polymers.
Mechanism of Action
Diglycerol exerts its effects through various molecular mechanisms:
Hydrophilic Interactions: Due to its multiple hydroxyl groups, this compound can form hydrogen bonds with water molecules, enhancing its solubility and hygroscopic properties.
Biochemical Pathways: In biological systems, this compound can be metabolized to glycerol and subsequently enter glycolytic and gluconeogenic pathways.
Cryoprotection: Acts as a cryoprotectant by stabilizing cell membranes and proteins during freezing and thawing processes.
Comparison with Similar Compounds
Similar Compounds
Glycerol: A trihydric alcohol with three hydroxyl groups, used as a humectant and solvent.
Triglycerol: A polyol with three glycerol units, used in similar applications as diglycerol but with higher viscosity and lower volatility.
Polyglycerols: Higher oligomers of glycerol, used in various industrial applications.
Uniqueness of this compound
Lower Volatility: Compared to glycerol, this compound has a lower volatility due to its higher molecular weight, making it suitable for applications requiring prolonged moisture retention.
Higher Refractive Index: This compound has a higher refractive index than glycerol, which is advantageous in the formulation of clear gels and other cosmetic products.
This compound’s unique combination of properties makes it a versatile compound with diverse applications across multiple fields.
Properties
IUPAC Name |
3-(2,3-dihydroxypropoxy)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(9)3-11-4-6(10)2-8/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLRAVKSCUXZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872273 | |
Record name | 3,3'-Oxydi(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
Record name | Propanediol, oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
627-82-7, 59113-36-9 | |
Record name | Bis(2,3-dihydroxypropyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha'-Diglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diglycerol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanediol, oxybis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Oxydi(propane-1,2-diol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxybispropanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-oxydi(propylene glycol) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.,.ALPHA.'-DIGLYCEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC0A740LR3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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